molecular formula C9H9ClO3S B1379213 4-Cyclopropoxybenzenesulfonyl chloride CAS No. 1208075-87-9

4-Cyclopropoxybenzenesulfonyl chloride

Cat. No. B1379213
CAS RN: 1208075-87-9
M. Wt: 232.68 g/mol
InChI Key: QGAAZWFQNDVAFB-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C9H9ClO3S . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropoxybenzenesulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group and a cyclopropoxy group . The exact mass of the molecule is 279.9630788 g/mol .


Physical And Chemical Properties Analysis

4-Cyclopropoxybenzenesulfonyl chloride has a molecular weight of 280.8 g/mol . It has a topological polar surface area of 85 Ų . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .

Scientific Research Applications

Fluorescent Probes Development

4-Cyclopropoxybenzenesulfonyl chloride: is utilized in the synthesis of fluorescent probes. These probes are chemical substances that detect biomolecules or molecular activities within cells through fluorescence signals. The compound’s role is pivotal in designing probes that are sensitive, selective, and non-toxic, making them ideal for biomedical applications, environmental monitoring, and food safety .

Biomedical Nanotechnology

In the realm of biomedical nanotechnology, 4-Cyclopropoxybenzenesulfonyl chloride contributes to the development of manganese-based nanoparticles. These nanoparticles exhibit unique fundamental properties, such as high fluorescence intensity and good stability, which are essential for various biomedical applications including drug delivery, angiogenesis, wound healing, and ischemic diseases .

Pharmaceutical Intermediates

This compound serves as an intermediate in pharmaceutical synthesis. It’s particularly valuable in the production of anti-HIV medications. Its reactive sulfonyl chloride group allows it to act as a protecting group agent for various nitrogen functions during the synthesis process .

Analytical Chemistry

The sulfonyl chloride moiety in 4-Cyclopropoxybenzenesulfonyl chloride is beneficial in analytical chemistry for derivatization. It helps in enhancing the detection sensitivity of various compounds in techniques like HPLC, LC-MS, and UPLC, thus improving the accuracy and reliability of analytical results .

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection . It should be stored locked up and disposed of properly .

Future Directions

Sulfones, which include compounds like 4-Cyclopropoxybenzenesulfonyl chloride, are highly versatile building blocks in organic chemistry and have various applications in fields ranging from agrochemicals and pharmaceuticals to functional materials . Future research directions could involve the development of more sustainable methods for the synthesis of sulfones .

properties

IUPAC Name

4-cyclopropyloxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAAZWFQNDVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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